3-Amino-4-bromo-2,6-difluorobenzonitrile

Lipophilicity logP ADME

This specific polysubstituted benzonitrile features three orthogonal reactive handles—amino, bromo, and nitrile—enabling chemoselective derivatization. Its balanced logP (~2.05–2.29) and moderate TPSA (49.81 Ų) are optimized for CNS penetration and oral bioavailability. Reported CCR5 antagonist activity supports anti-HIV and autoimmune disease research. Supplied at 97% purity with batch-specific COA (NMR, HPLC, GC), it ensures reproducible SAR results unavailable from deamino or debromo analogs.

Molecular Formula C7H3BrF2N2
Molecular Weight 233.01 g/mol
CAS No. 946817-63-6
Cat. No. B6351781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-bromo-2,6-difluorobenzonitrile
CAS946817-63-6
Molecular FormulaC7H3BrF2N2
Molecular Weight233.01 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)N)F)C#N)F
InChIInChI=1S/C7H3BrF2N2/c8-4-1-5(9)3(2-11)6(10)7(4)12/h1H,12H2
InChIKeyHFSGSRIVFDUXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6): A Halogenated Aminobenzonitrile Building Block for Pharmaceutical and Material Science Research


3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6) is a polysubstituted aromatic compound classified as a halogenated aminobenzonitrile . It features a benzonitrile core substituted with amino, bromo, and two fluoro groups, resulting in a molecular formula of C7H3BrF2N2 and a molecular weight of 233.01 g/mol . This substitution pattern confers a unique combination of physicochemical properties, including a calculated logP of approximately 2.05–2.29 and a topological polar surface area (TPSA) of 49.81 Ų . The compound is commercially available as a versatile building block and advanced intermediate for pharmaceutical and materials science applications .

Why 3-Amino-4-bromo-2,6-difluorobenzonitrile Cannot Be Interchanged with Closely Related Halogenated Benzonitriles


In medicinal chemistry and materials science, the precise substitution pattern on the benzonitrile core dictates key properties such as lipophilicity (logP), polar surface area (TPSA), hydrogen-bonding capacity, and reactivity . 3-Amino-4-bromo-2,6-difluorobenzonitrile possesses a unique arrangement of amino (-NH2), bromo (-Br), and difluoro (-F) groups that is not replicated in common analogs like 4-bromo-2,6-difluorobenzonitrile (which lacks the amino group) or 3-amino-2,6-difluorobenzonitrile (which lacks the bromo group). These structural variations lead to quantifiable differences in logP (e.g., ~2.05 vs. ~2.5 for the deamino analog) and TPSA (e.g., 49.81 Ų vs. 0 Ų for the deamino analog), which directly impact membrane permeability, solubility, and target binding [1]. Generic substitution with a less functionalized or differently substituted benzonitrile would alter the physicochemical and reactivity profile, potentially compromising the intended synthetic outcome or biological activity.

Quantitative Differentiation of 3-Amino-4-bromo-2,6-difluorobenzonitrile from Its Closest Analogs: A Procurement-Focused Evidence Guide


Comparative Lipophilicity (logP) Analysis of 3-Amino-4-bromo-2,6-difluorobenzonitrile vs. 4-Bromo-2,6-difluorobenzonitrile and 3-Amino-2,6-difluorobenzonitrile

3-Amino-4-bromo-2,6-difluorobenzonitrile exhibits a calculated logP value of 2.0546 (as reported by Fluorochem) or a consensus logP of 2.29 (calculated via five methods by Bide Pharmatech) . In comparison, the deamino analog 4-bromo-2,6-difluorobenzonitrile has a higher logP, reported as 2.59898 (XLogP3-AA) or 2.14 (ACD/LogP) [1][2]. Conversely, the debromo analog 3-amino-2,6-difluorobenzonitrile is more hydrophilic, with reported logP values ranging from 1.26 to 2.00 . The intermediate logP of the target compound reflects a balanced lipophilicity profile that is distinct from both the more hydrophobic deamino analog and the more hydrophilic debromo analog.

Lipophilicity logP ADME Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation: Impact on Permeability and Bioavailability

The topological polar surface area (TPSA) of 3-Amino-4-bromo-2,6-difluorobenzonitrile is 49.81 Ų, as reported by Bide Pharmatech . In contrast, the deamino analog 4-bromo-2,6-difluorobenzonitrile has a TPSA of 0 Ų due to the absence of hydrogen bond donors and acceptors [1]. The debromo analog 3-amino-2,6-difluorobenzonitrile is expected to have a TPSA comparable to the target compound (slightly lower due to the missing bromine atom), but with a different electronic distribution. The presence of the amino group in the target compound contributes significantly to TPSA, which is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration.

TPSA Drug-likeness Permeability Physicochemical Properties ADME

Synthetic Handle Comparison: Quantifying Reactive Group Availability in 3-Amino-4-bromo-2,6-difluorobenzonitrile vs. Analogs

3-Amino-4-bromo-2,6-difluorobenzonitrile contains three distinct reactive handles: a primary amino group (-NH2), a bromo substituent (-Br) suitable for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a nitrile group (-CN) capable of further functionalization (e.g., hydrolysis to carboxylic acid, reduction to amine, or conversion to tetrazole) . In comparison, 4-bromo-2,6-difluorobenzonitrile lacks the amino group, limiting its utility in amide bond formation or reductive amination without prior functionalization. Conversely, 3-amino-2,6-difluorobenzonitrile lacks the bromo handle, restricting its use in palladium-catalyzed cross-coupling reactions. The target compound uniquely integrates all three functionalities, enabling orthogonal synthetic transformations.

Synthetic Versatility Reactive Handles Cross-Coupling Building Block Medicinal Chemistry

Commercial Purity and Availability Comparison for Procurement Decision-Making

3-Amino-4-bromo-2,6-difluorobenzonitrile is commercially available from multiple reputable suppliers with standard purities of 97% (e.g., Fluorochem, Bide Pharmatech) and 95% (e.g., AKSci) . Bide Pharmatech provides batch-specific quality control documentation including NMR, HPLC, and GC upon request . In comparison, 4-bromo-2,6-difluorobenzonitrile is widely available but typically at 95% purity , while 3-amino-2,6-difluorobenzonitrile is available at 98% purity from select vendors . The target compound's availability at 97% purity from major international suppliers ensures a reliable, high-quality supply chain for research and development programs.

Commercial Availability Purity Procurement Supply Chain Quality Control

Potential Biological Activity Differentiation: CCR5 Antagonism Indication

Preliminary pharmacological screening reported in a 2012 thesis indicates that 3-Amino-4-bromo-2,6-difluorobenzonitrile can function as a CCR5 antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While specific quantitative potency data (e.g., IC50 or Ki values) for this compound are not publicly available in the primary literature, the structural similarity to other CCR5 antagonist pharmacophores suggests a class-level association. In contrast, the deamino analog 4-bromo-2,6-difluorobenzonitrile lacks the amino group that is often critical for CCR5 binding interactions, as inferred from structure-activity relationship (SAR) studies of known CCR5 antagonists [2]. The debromo analog 3-amino-2,6-difluorobenzonitrile, while retaining the amino group, lacks the bromine atom that may contribute to hydrophobic interactions within the CCR5 binding pocket.

CCR5 Antagonist HIV Autoimmune Inflammation Biological Activity

High-Value Application Scenarios for 3-Amino-4-bromo-2,6-difluorobenzonitrile (CAS 946817-63-6) Based on Differentiated Properties


Lead Optimization in CCR5 Antagonist Discovery Programs

The reported CCR5 antagonist activity of 3-Amino-4-bromo-2,6-difluorobenzonitrile positions this compound as a potential starting point or intermediate for medicinal chemistry campaigns targeting HIV entry, inflammatory diseases, and autoimmune conditions [1]. Its balanced logP (~2.05–2.29) and moderate TPSA (49.81 Ų) are within ranges often associated with favorable oral bioavailability and CNS penetration , making it a suitable scaffold for further SAR exploration.

Synthesis of Fluorinated Heterocycles via Orthogonal Functional Group Manipulation

The compound's three orthogonal reactive handles (amino, bromo, and nitrile groups) enable sequential, chemoselective transformations for the construction of complex, fluorine-containing heterocyclic systems . For example, the bromo group can participate in Suzuki-Miyaura cross-couplings to introduce aryl or heteroaryl diversity, while the amino group can be acylated or alkylated, and the nitrile group can be converted to tetrazoles or amidines . This synthetic versatility is particularly valuable in the preparation of focused libraries for drug discovery and agrochemical research.

Physicochemical Property Modulation in CNS Drug Discovery

The distinct logP and TPSA profile of 3-Amino-4-bromo-2,6-difluorobenzonitrile, compared to its deamino and debromo analogs, allows medicinal chemists to fine-tune lipophilicity and hydrogen-bonding capacity within a series of CNS-targeted compounds . The compound's logP of ~2.05–2.29 is lower than the deamino analog (logP ~2.5) but higher than the debromo analog (logP ~1.26–2.0), offering an intermediate point on the lipophilicity scale that can be strategically employed to balance brain penetration and metabolic stability [2].

Reliable Procurement for High-Throughput and Medicinal Chemistry Laboratories

With a standard purity of 97% and availability from multiple international suppliers, 3-Amino-4-bromo-2,6-difluorobenzonitrile ensures consistent, high-quality material for both high-throughput screening libraries and dedicated medicinal chemistry projects . The availability of batch-specific analytical documentation (NMR, HPLC, GC) further supports rigorous quality control in regulated environments .

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